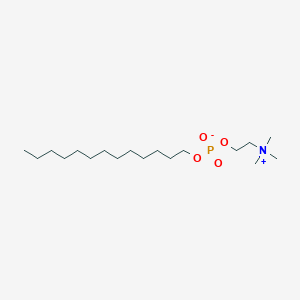
2-(3-Cyanophenyl)isonicotinic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Cyanophenyl)isonicotinic acid (2-CIN) is an organic compound that is widely used in scientific research and lab experiments. It is a derivative of isonicotinic acid and is composed of a phenyl group linked to a cyano group. 2-CIN has a wide range of applications in scientific research, including its use as a fluorescent labeling agent, a biochemical reagent, and a chromogenic agent. Additionally, it has been used to study the mechanism of action of various enzymes, to measure the activity of enzymes, and to study the biochemical and physiological effects of certain compounds.
Applications De Recherche Scientifique
2-(3-Cyanophenyl)isonicotinic acid, 95% has been used in a wide range of scientific research applications. It has been used as a fluorescent labeling agent, a biochemical reagent, and a chromogenic agent. Additionally, it has been used to study the mechanism of action of various enzymes, to measure the activity of enzymes, and to study the biochemical and physiological effects of certain compounds.
Mécanisme D'action
2-(3-Cyanophenyl)isonicotinic acid, 95% acts as a reversible inhibitor of certain enzymes and can be used to study the mechanism of action of these enzymes. When 2-(3-Cyanophenyl)isonicotinic acid, 95% binds to the active site of an enzyme, it prevents the enzyme from catalyzing its reaction. In addition, 2-(3-Cyanophenyl)isonicotinic acid, 95% can be used to measure the activity of enzymes by measuring the amount of enzyme that is inactivated by 2-(3-Cyanophenyl)isonicotinic acid, 95%.
Biochemical and Physiological Effects
2-(3-Cyanophenyl)isonicotinic acid, 95% has been used to study the biochemical and physiological effects of certain compounds. For example, it has been used to study the effects of certain drugs on the activity of enzymes. Additionally, it has been used to study the effects of certain compounds on the production of specific proteins.
Avantages Et Limitations Des Expériences En Laboratoire
2-(3-Cyanophenyl)isonicotinic acid, 95% has several advantages for use in lab experiments. It is relatively simple to synthesize, is relatively stable, and is relatively non-toxic. Additionally, it can be used to study the mechanism of action of certain enzymes, to measure the activity of enzymes, and to study the biochemical and physiological effects of certain compounds. However, it is important to note that 2-(3-Cyanophenyl)isonicotinic acid, 95% can be toxic in large doses and should be used with caution.
Orientations Futures
2-(3-Cyanophenyl)isonicotinic acid, 95% has many potential future applications. For example, it could be used to study the effects of certain compounds on the activity of enzymes in different biological systems. Additionally, it could be used to study the effects of certain compounds on the production of specific proteins in different biological systems. Furthermore, it could be used to study the effects of certain compounds on the expression of certain genes in different biological systems. Finally, it could be used to study the effects of certain compounds on the regulation of certain metabolic pathways in different biological systems.
Méthodes De Synthèse
2-(3-Cyanophenyl)isonicotinic acid, 95% can be synthesized in a two-step process. The first step involves the reaction of isonicotinic acid with an aryl diazonium salt, followed by the reaction of the resulting diazonium salt with potassium cyanide. This method is relatively simple and can be completed in a short amount of time.
Propriétés
IUPAC Name |
2-(3-cyanophenyl)pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O2/c14-8-9-2-1-3-10(6-9)12-7-11(13(16)17)4-5-15-12/h1-7H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGSGFEHHESDKJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NC=CC(=C2)C(=O)O)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60679493 |
Source


|
| Record name | 2-(3-Cyanophenyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60679493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Cyanophenyl)isonicotinic acid | |
CAS RN |
1258633-86-1 |
Source


|
| Record name | 2-(3-Cyanophenyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60679493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![5-[Benzo(b)thiophen-2-yl]nicotinic acid, 95%](/img/structure/B6361516.png)
